molecular formula C22H17ClN4O3 B12188005 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12188005
M. Wt: 420.8 g/mol
InChI Key: FIQCBSAJWGIRKV-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3-chloro-4-methoxyphenyl substituent at position 3 and a pyridin-3-ylmethyl carboxamide group at position 5. Quinazolines are heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings.

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C22H17ClN4O3/c1-30-20-7-5-16(10-18(20)23)27-13-26-19-9-15(4-6-17(19)22(27)29)21(28)25-12-14-3-2-8-24-11-14/h2-11,13H,12H2,1H3,(H,25,28)

InChI Key

FIQCBSAJWGIRKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline core or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with other quinazoline derivatives, allowing for comparative analysis of substituent effects on physicochemical and biological properties. Below are key analogs and their distinguishing features:

3-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Compound A0062040)

  • Substituted with a 4-methoxyphenyl group (vs. 3-chloro-4-methoxyphenyl in the target compound), reducing steric and electronic effects from the chlorine atom.
  • Implications :
    • The sulfanylidene group may improve solubility or alter binding affinity compared to the target compound’s fully oxidized quinazoline core.
    • Lack of chlorine at the phenyl ring could decrease lipophilicity and metabolic stability .

3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1146034-20-9)

  • Structural Differences :
    • Features a 4-chlorobenzyl group at position 3 and a 4-fluorobenzyl carboxamide at position 6.
    • Lacks the pyridine moiety in the side chain, replacing it with fluorinated benzyl groups.
  • Implications :
    • Fluorine and chlorine substituents may enhance metabolic stability and membrane permeability due to increased electronegativity and reduced susceptibility to oxidative metabolism.
    • Absence of pyridine could diminish interactions with polar binding pockets in biological targets .

Structural and Functional Analysis Table

Property/Criteria Target Compound Compound A0062040 CAS 1146034-20-9
Core Structure 3,4-Dihydroquinazoline 1,2,3,4-Tetrahydroquinazoline with 2-sulfanylidene 3,4-Dihydroquinazoline
Position 3 Substituent 3-Chloro-4-methoxyphenyl 4-Methoxyphenyl 4-Chlorobenzyl
Position 7 Substituent N-(Pyridin-3-ylmethyl) carboxamide N-(Pyridin-3-ylmethyl) carboxamide N-(4-Fluorobenzyl) carboxamide
Key Functional Groups Chloro, methoxy, pyridine Methoxy, sulfanylidene, pyridine Chloro, fluoro, benzyl
Hypothesized Solubility Moderate (pyridine enhances polarity) Higher (sulfanylidene increases polarity) Lower (fluorine/chloro-benzyl reduce polarity)
Potential Binding Interactions Pyridine may engage in π-π stacking; chloro enhances hydrophobic interactions Sulfanylidene could act as hydrogen-bond acceptor Fluorine participates in electrostatic interactions

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to its analogs, such as Ullmann coupling for aryl substitutions or carboxamide formation via activated esters.
  • Biological Relevance : Pyridine-containing derivatives (e.g., Compound A0062040) are often explored for kinase inhibition, but the target compound’s 3-chloro-4-methoxyphenyl group may confer unique selectivity profiles.
  • Data Gaps: No direct experimental data (e.g., IC₅₀, LogP, thermal stability) are available for the target compound in the provided evidence. Comparative claims are inferred from structural trends.

Biological Activity

The compound 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C17H16ClN3O3\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure features a chloro-substituted methoxyphenyl group and a pyridinylmethyl side chain, contributing to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs) involved in inflammation and cardiovascular health.

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : The compound has shown promise in selectively inhibiting sEH, which is implicated in reducing inflammation and improving endothelial function. The inhibition of sEH leads to increased levels of EETs, which can have beneficial effects on cardiovascular health .
  • Anticancer Activity : Quinazoline derivatives have been explored for their anticancer properties. Some studies suggest that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related analogs:

1. Inhibition Studies

In a study investigating the inhibitory effects on sEH, compounds similar to the target compound demonstrated IC50 values ranging from 0.30 to 0.66 μM, indicating potent inhibition capabilities . This suggests that structural modifications can enhance inhibitory potency.

2. Antitumor Activity

Research on similar quinazoline derivatives revealed significant anticancer activity against various cancer cell lines. For instance, certain derivatives showed selective cytotoxicity towards breast cancer cells while sparing normal cells .

Table 1: Comparison of Biological Activities

CompoundTargetIC50 Value (μM)Activity Type
Compound AsEH0.30Inhibitor
Compound BFLAP0.87Inhibitor
Compound CCancer Cells15.0Antitumor

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